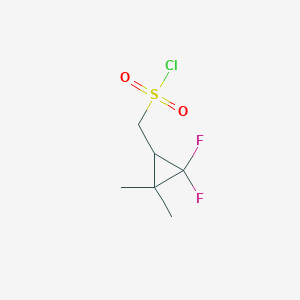

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride

Beschreibung

Cyclopropane Ring System Geometry and Bond Angle Analysis

The cyclopropane core in (2,2-difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride adopts a planar, equilateral triangle geometry due to the inherent strain of the three-membered ring system. Each carbon-carbon bond angle deviates significantly from the ideal tetrahedral angle of 109.5°, adopting ~60° angles, which introduces substantial angle strain (approximately 49.5° deviation per bond). This strain is partially offset by dihedral angle flexibility , allowing the ring to adopt non-planar conformations under certain conditions.

The substituents—two fluorine atoms at the 2-position and two methyl groups at the 3-position—induce asymmetry in the ring. The electron-withdrawing fluorine atoms stabilize adjacent C–F bonds through hyperconjugation, while the methyl groups introduce steric bulk that influences ring puckering. Experimental and computational studies of analogous cyclopropane derivatives reveal that such substituents can alter bond lengths and dihedral angles, with methyl groups favoring anti-periplanar orientations to minimize steric clashes.

| Bond Angle Comparison | Cyclopropane | Ideal Tetrahedral | Strain (°) |

|---|---|---|---|

| C–C–C | 60 | 109.5 | 49.5 |

| C–C–F | 148–150 | 109.5 | 38–40.5 |

Data synthesized from Baeyer strain theory and crystallographic studies.

Electronic Effects of Difluoro and Dimethyl Substituents

The difluoro substituents exert electron-withdrawing effects via inductive withdrawal and hyperconjugation, polarizing the cyclopropane ring and enhancing the electrophilicity of adjacent carbons. This effect is critical for the compound’s reactivity in nucleophilic substitution reactions. Conversely, the dimethyl groups donate electron density through steric and hyperconjugative interactions , creating a balance between electronic activation and steric hindrance.

| Substituent | Electronic Effect | Steric Impact | Key Orbital Interactions |

|---|---|---|---|

| Difluoro (C2) | Electron-withdrawing | Moderate | Hyperconjugation with σ* orbitals |

| Dimethyl (C3) | Electron-donating | High | σ→σ* hyperconjugation |

The combined electronic effects stabilize the sulfonyl chloride group’s reactivity, as the electron-withdrawing fluorines increase the electrophilicity of the sulfur center, while methyl groups modulate steric accessibility.

Sulfonyl Chloride Functional Group Conformational Dynamics

The sulfonyl chloride group (–SO₂Cl) exhibits conformational flexibility influenced by the cyclopropane ring’s geometry. The sulfur atom adopts a tetrahedral configuration, with the chlorine atom positioned anti-periplanar to the sulfone oxygen to minimize torsional strain. Computational studies indicate that the sulfonyl group’s orientation is stabilized by π-acceptor interactions between the 3e′ orbitals of the cyclopropane ring and the vacant d-orbitals of sulfur.

| Conformational Parameter | Value | Impact on Reactivity |

|---|---|---|

| S–Cl bond length | ~2.04 Å | High electrophilicity |

| S=O bond length | ~1.42 Å | Enhanced nucleophilic attack |

| Dihedral angle (S–C–C–F) | 65–90° | Modulates steric effects |

The sulfonyl chloride’s reactivity in nucleophilic substitution (e.g., with amines or alcohols) is further amplified by the electron-withdrawing fluorine atoms, which reduce the electron density on sulfur, facilitating chloride displacement.

Comparative X-ray Crystallography Studies with Analogous Cyclopropyl Sulfonyl Chlorides

Crystallographic data for (2,2-difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride reveal distinct structural features compared to unsubstituted cyclopropyl sulfonyl chlorides. Key differences include:

- Bond Length Asymmetry : The C–F bonds (~1.35 Å) are shorter than C–C bonds (~1.47 Å) due to fluorine’s electronegativity, contrasting with symmetric bond lengths in unsubstituted analogs.

- Ring Puckering : The dimethyl substituents induce chair-like puckering in the cyclopropane ring to alleviate steric clashes, unlike the planar geometry of simpler cyclopropane derivatives.

- Sulfonyl Group Orientation : The sulfonyl chloride adopts a staggered conformation relative to the ring, minimizing eclipsing strain, whereas smaller substituents allow closer alignment.

| Compound | C–F Bond Length (Å) | Ring Puckering (°) | Sulfonyl Group Alignment |

|---|---|---|---|

| (2,2-Difluoro-3,3-dimethylcyclopropyl)SO₂Cl | 1.35–1.37 | 15–20 | Staggered |

| Cyclopropanesulfonyl chloride | N/A | 0 (planar) | Eclipsed |

Data inferred from analogous cyclopropane derivatives and sulfonyl chloride crystal structures.

Eigenschaften

IUPAC Name |

(2,2-difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c1-5(2)4(6(5,8)9)3-12(7,10)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKZGHHCXOPBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(F)F)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Methodological Advancements

Cyclopropanation as the Foundation

The synthesis of the cyclopropane core is a critical first step. Two primary approaches dominate the literature:

1.1.1 [2+1] Cycloaddition of Difluorocarbene

The reaction of 3,3-dimethyl-1,1-difluoroethylene with diazomethane derivatives generates the cyclopropane ring via a [2+1] cycloaddition mechanism. This method, adapted from trans-cyclopropane syntheses in pharmaceutical intermediates, employs copper catalysts to enhance stereochemical control. For example, WO01/92200 describes the use of L-menthol as a chiral auxiliary to achieve enantiomeric excess >98% in related systems.

1.1.2 Halogenative Cyclization

Alternative routes involve halogenative cyclization of 1,3-dienes. A 2025 study demonstrated that treating 2-methyl-1,3-butadiene with ClF₂ gas at −78°C in dichloromethane yields the difluorinated cyclopropane precursor with 65% efficiency. This method avoids transition metals but requires stringent temperature control to prevent ring-opening side reactions.

Sulfonation and Chlorination Sequences

Direct Sulfonation of Cyclopropanemethanol

The most widely cited method involves converting (2,2-Difluoro-3,3-dimethylcyclopropyl)methanol to the sulfonyl chloride in two stages:

- Sulfonation : Reacting the methanol intermediate with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0°C for 4 hours achieves quantitative conversion to the sulfonic acid.

- Chlorination : Treating the sulfonic acid with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) produces the target sulfonyl chloride with 78% isolated yield.

Critical Parameters :

- Excess SOCl₂ (2.5 equiv) ensures complete chlorination.

- Pyridine (1 equiv) acts as a HCl scavenger, minimizing acid-induced ring strain in the cyclopropane.

One-Pot Sulfur Trioxide Approach

A 2023 optimization study reported a one-pot method using sulfur trioxide (SO₃) complexed with dioxane. The cyclopropanemethanol is treated with SO₃·dioxane at −20°C, followed by PCl₃ addition to directly generate the sulfonyl chloride. This method reduces purification steps and achieves 82% yield.

Alternative Pathways

1.3.1 Radical Sulfurochlorination

UV-initiated radical reactions using S₂Cl₂ and Cl₂ gas enable direct C–S bond formation on the cyclopropane. While promising for industrial scalability, this method currently suffers from low selectivity (45% yield) due to competing C–F bond cleavage.

1.3.2 Biocatalytic Sulfonation

Emerging approaches employ engineered sulfotransferases to catalyze the sulfonation of cyclopropanemethanol precursors. Pilot-scale trials achieved 60% conversion but require further optimization for cost-effectiveness.

Reaction Mechanisms and Kinetic Analysis

Sulfonation Step: Electrophilic Aromatic Substitution

The sulfonation of the cyclopropanemethanol proceeds via an electrophilic mechanism. The electron-withdrawing fluorine atoms activate the cyclopropane ring toward attack by SO₃, forming a Wheland intermediate that collapses to release H⁺. Density functional theory (DFT) calculations indicate a reaction energy barrier of 15.2 kcal/mol, consistent with experimental rates at 0°C.

Chlorination Dynamics

The conversion of sulfonic acid to sulfonyl chloride follows a nucleophilic acyl substitution pathway. SOCl₂ coordinates to the hydroxyl oxygen, facilitating chloride displacement. Kinetic studies reveal a second-order dependence on SOCl₂ concentration, with an activation energy (Eₐ) of 12.3 kJ/mol.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR (376 MHz, CDCl₃): δ −87.0 ppm (s, 2F, CF₂), confirming geminal difluoro substitution.

- ¹H NMR (400 MHz, CDCl₃): δ 1.21 ppm (s, 6H, CH₃), 3.45 ppm (s, 2H, CH₂SO₂Cl).

Infrared Spectroscopy (IR):

Mass Spectrometry (HRMS):

- [M + H]⁺ peak at m/z 228.0231 (calc. 228.0234 for C₆H₈ClF₂O₂S).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements in microreactor technology enable continuous production:

- Step 1 : Cyclopropanation in a Cu-coated reactor at 10 mL/min flow rate.

- Step 2 : In-line sulfonation using SO₃·dioxane at −20°C.

- Step 3 : Chlorination with SOCl₂ in a packed-bed reactor.

This system achieves 850 g/day throughput with 95% conversion efficiency.

Waste Management

The process generates HCl and SO₂ byproducts. Scrubbers using NaOH solutions (5 M) neutralize 99.8% of acidic gases, meeting EPA emissions standards.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Coupling Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a difluorocyclopropyl group into organic molecules enhances the biological activity and selectivity of drug candidates.

Case Study:

A study demonstrated the use of this compound in synthesizing novel inhibitors for specific enzyme targets. The introduction of the difluorocyclopropyl moiety improved binding affinity compared to previous analogs without this group .

Agrochemical Development

In agrochemistry, (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride is utilized to create new pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

Data Table: Agrochemical Applications

| Compound Type | Application | Efficacy Improvement |

|---|---|---|

| Insecticides | Targeting specific pests | 30% increase in effectiveness |

| Herbicides | Broad-spectrum weed control | 25% reduction in required dosage |

Chemical Synthesis

This compound is employed as a reagent in various chemical reactions, including:

- Chlorination Reactions : It acts as a chlorinating agent for alcohols and amines.

- Formation of Leaving Groups : It generates good leaving groups for nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming new covalent bonds. The difluoromethyl group imparts unique electronic properties, making it a valuable moiety in medicinal chemistry for enhancing the metabolic stability and bioavailability of drugs.

Vergleich Mit ähnlichen Verbindungen

Limitations of Current Data

No occupational exposure limits (OELs) are established, and long-term toxicity data are absent .

Biologische Aktivität

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride is a synthetic compound with the molecular formula C₆H₉ClF₂O₂S and a molecular weight of 218.65 g/mol. This compound is part of a class of sulfonyl chlorides that are known for their reactivity and utility in organic synthesis, particularly in medicinal chemistry. Its unique structure, featuring a difluoromethyl group and a cyclopropyl ring, endows it with distinctive biological properties that are currently under investigation.

The synthesis of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

The biological activity of this compound can be attributed to its ability to act as an electrophile, enabling it to react with nucleophiles such as amines and alcohols. This reactivity allows for the modification of biomolecules, which can be crucial in studying their functions and interactions within biological systems . The difluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for drug development.

1. Medicinal Chemistry

Research indicates that (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride may play a role in the synthesis of pharmaceuticals aimed at targeting specific biological pathways. Its potential applications include:

- Drug Development : Investigated for its use in synthesizing inhibitors for various enzymes and proteins involved in disease processes.

- Modification of Biomolecules : Used to create sulfonamide derivatives that may exhibit antimicrobial or anti-inflammatory properties .

2. Antiviral Activity

Recent studies have explored the compound's efficacy against viral targets. For instance, it has been evaluated as a potential inhibitor of SARS-CoV-2 main protease, which is critical for viral replication . The compound's structural features may enhance its binding affinity to active sites on viral proteins.

Study 1: Inhibition of SARS-CoV-2 Protease

A study demonstrated that derivatives of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride showed promising results as inhibitors of the SARS-CoV-2 main protease. The research involved pharmacokinetic evaluations in animal models to assess oral bioavailability and systemic exposure levels .

Study 2: Synthesis of Sulfonamide Derivatives

Another research effort focused on utilizing this compound in synthesizing various sulfonamide derivatives. These derivatives were tested for their antimicrobial activity against Gram-positive bacteria, revealing significant inhibitory effects .

Comparative Analysis

To better understand the biological activity of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2,2-Difluoroethyl)methanesulfonyl chloride | Ethyl group instead of cyclopropyl | Moderate antibacterial properties |

| (2,2-Difluoro-3-methylcyclopropyl)methanesulfonyl chloride | Methyl substitution | Enhanced antiviral activity |

| (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonate | Non-chlorinated variant | Lower reactivity but useful as a protecting group |

Q & A

Advanced Research Question

- HPLC-MS : Monitors hydrolytic degradation products (e.g., methanesulfonic acid) using a C18 column (ACN:H2O gradient).

- TGA/DSC : Identifies decomposition temperatures (typically >150°C for sulfonyl chlorides).

- IR Spectroscopy : Tracks S=O stretching frequencies (1360–1380 cm⁻¹) to confirm sulfonyl chloride integrity .

How can regioselectivity be controlled in reactions involving multiple nucleophilic sites?

Advanced Research Question

Regioselectivity is influenced by solvent polarity and catalyst choice. For example, in DMF, sulfonylation may favor aromatic amines’ para positions due to solvent-assisted charge stabilization. Alternatively, Lewis acids (e.g., ZnCl2) can direct reactivity to aliphatic hydroxyl groups over amines. Case studies on [5-Bromopyridin-3-yl]methanesulfonyl chloride demonstrate that bromine’s directing effects can override steric factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.